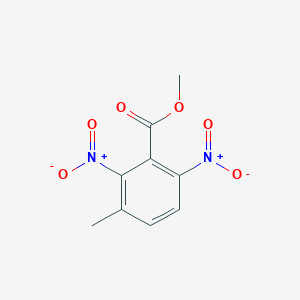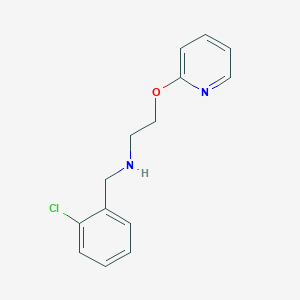![molecular formula C27H30N2O5 B12486030 5-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486030.png)
5-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes methoxy, methylphenyl, morpholinyl, and benzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxy and methylphenyl groups, followed by their attachment to the phenyl ring. The morpholinyl group is then introduced, and finally, the benzoic acid moiety is added. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and use in fragrance and flavor industries
Methyl vanillyl ether: Used in the synthesis of various organic compounds and as a flavoring agent
Uniqueness
5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C27H30N2O5 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
5-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H30N2O5/c1-19-5-3-4-6-21(19)18-34-25-10-7-20(15-26(25)32-2)17-28-22-8-9-24(23(16-22)27(30)31)29-11-13-33-14-12-29/h3-10,15-16,28H,11-14,17-18H2,1-2H3,(H,30,31) |
Clave InChI |
TVYZRAVIFSOLBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)

![5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485959.png)
![1-{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485979.png)
![Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12485991.png)

![2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12485997.png)
![4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486002.png)
![Methyl 3-{[(3-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486009.png)

![7-(3,4-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486019.png)

![2-{4-[3-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12486023.png)
